![molecular formula C24H40SiZr B13753120 Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) is a complex organometallic compound It is characterized by its unique structure, which includes zirconium coordinated with dimethylsilylene and cyclopentadienylidene ligands
Vorbereitungsmethoden
The synthesis of Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) typically involves the reaction of zirconium tetrachloride with the corresponding cyclopentadienylidene ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can yield lower oxidation state zirconium compounds.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienylidene ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: Research is ongoing into its potential use in biomedical applications, such as drug delivery systems.
Medicine: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new therapeutic agents.
Industry: It is used in the production of advanced materials, including high-performance ceramics and coatings.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the coordination of the zirconium center with various ligands. This coordination can activate the ligands, making them more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of small molecules or the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other zirconium-based organometallics, such as:
- Bis(cyclopentadienyl)zirconium dichloride
- Zirconocene dichloride
- Zirconium tetrachloride Compared to these compounds, Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) is unique due to its specific ligand structure, which imparts distinct reactivity and stability characteristics.
Eigenschaften
Molekularformel |
C24H40SiZr |
|---|---|
Molekulargewicht |
447.9 g/mol |
InChI |
InChI=1S/C22H34Si.2CH3.Zr/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8;;;/h11-14H,1-10H3;2*1H3;/q;2*-1;+2 |
InChI-Schlüssel |
ZNFBNXSIDSPPBH-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].C[C]1[CH][C]([CH][C]1[Si](C)(C)[C]2[CH][C]([CH][C]2C)C(C)(C)C)C(C)(C)C.[Zr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


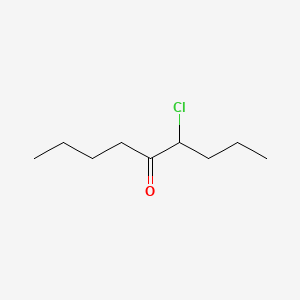
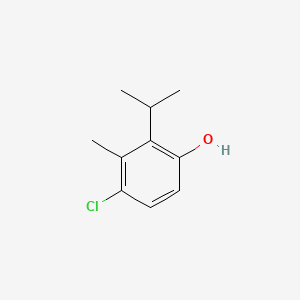

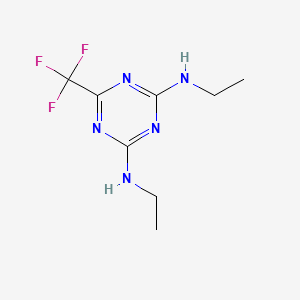

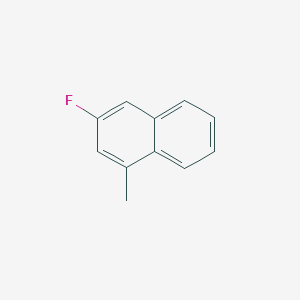
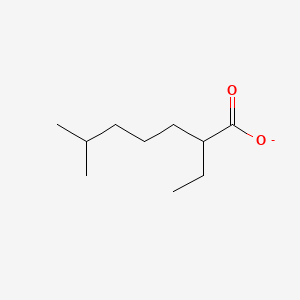


![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)




